molecular formula C15H18N4O3S B2623981 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine CAS No. 852840-17-6

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine

Cat. No.: B2623981
CAS No.: 852840-17-6
M. Wt: 334.39
InChI Key: CGMLTJMWUKAXEG-UHFFFAOYSA-N
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Description

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine is a complex organic compound that features both imidazole and piperazine rings. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring is known for its role in biological systems, while the piperazine ring is commonly found in pharmaceutical compounds.

Preparation Methods

The synthesis of 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the imidazole and piperazine precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.

    Preparation of the Piperazine Ring: Piperazine is commercially available but can also be synthesized through the hydrogenation of pyrazine.

    Coupling Reaction: The imidazole and piperazine rings are then coupled using a suitable coupling agent, such as carbonyldiimidazole, under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s imidazole ring is known to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The piperazine ring can interact with receptors in the nervous system, modulating their function. These interactions lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds include other imidazole and piperazine derivatives, such as:

    1-(1H-imidazole-1-carbonyl)-4-(4-chlorobenzenesulfonyl)piperazine: This compound has a chlorine atom instead of a methyl group, which can alter its chemical properties and biological activity.

    1-(1H-imidazole-1-carbonyl)-4-(4-nitrobenzenesulfonyl)piperazine:

Compared to these similar compounds, 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

imidazol-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-13-2-4-14(5-3-13)23(21,22)19-10-8-17(9-11-19)15(20)18-7-6-16-12-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLTJMWUKAXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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